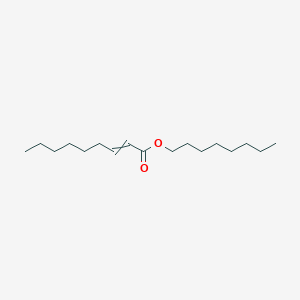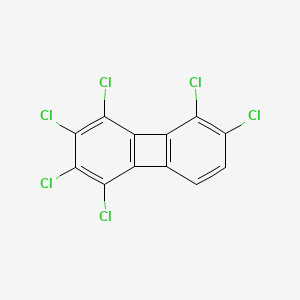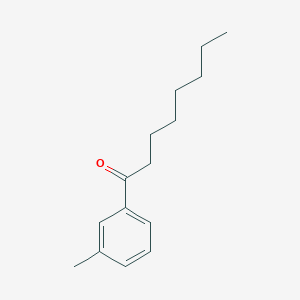
1-Iodopropyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodopropyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C7H13IO2. It is characterized by the presence of an iodine atom attached to a propyl group, which is further esterified with 2,2-dimethylpropanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Iodopropyl 2,2-dimethylpropanoate typically involves the esterification of 1-iodopropanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles. These methods also enable the production of larger quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
1-Iodopropyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea, which can replace the iodine atom with other functional groups.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ester group to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
1-Iodopropyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as the iodine atom can be replaced with radioactive isotopes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Iodopropyl 2,2-dimethylpropanoate in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in nucleophilic substitution reactions. The ester group can also participate in various transformations, such as hydrolysis or transesterification, depending on the reaction conditions.
At the molecular level, the compound interacts with nucleophiles, reducing agents, or oxidizing agents to undergo the respective chemical transformations. The pathways involved in these reactions are well-studied in organic chemistry and provide insights into the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Iodopropyl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
1-Bromopropyl 2,2-dimethylpropanoate: Similar in structure but with a bromine atom instead of iodine. It exhibits similar reactivity but may have different reaction rates and conditions due to the different halogen.
1-Chloropropyl 2,2-dimethylpropanoate: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to the iodine derivative.
1-Fluoropropyl 2,2-dimethylpropanoate: Contains a fluorine atom, which significantly alters its reactivity and makes it less susceptible to nucleophilic substitution.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity patterns and makes it a valuable compound in various chemical transformations.
Eigenschaften
CAS-Nummer |
106776-72-1 |
|---|---|
Molekularformel |
C8H15IO2 |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
1-iodopropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15IO2/c1-5-6(9)11-7(10)8(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
TVBMSTOADUZSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(OC(=O)C(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)




![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)



